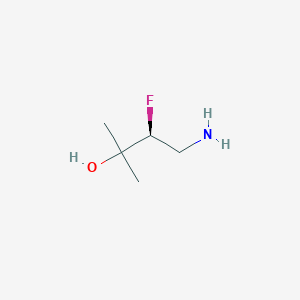

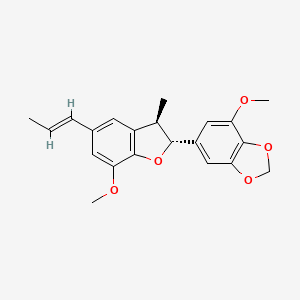

![molecular formula C15H13Cl2N3O2 B3028179 Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate CAS No. 1665288-67-4](/img/structure/B3028179.png)

Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate

Übersicht

Beschreibung

The compound of interest, Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate, is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The papers provided discuss various related heterocyclic compounds and their synthesis, molecular structure, and chemical properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions that often yield products with significant biological activity. For instance, the study in paper describes a one-pot synthesis of a pyrazolo[1,5-c]pyrimidin-7(6H)-one derivative, which is structurally related to the compound of interest. Similarly, paper outlines the synthesis of antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones from an enamine precursor, demonstrating the versatility of pyrimidine derivatives in medicinal chemistry. Paper presents a method for synthesizing 2-pyridyl-substituted derivatives of pyrido[3,4-d]pyrimidine, which could be analogous to the synthesis of Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial for their biological activity. Paper provides a comprehensive structural analysis using X-ray diffraction and density functional theory (DFT) calculations. These techniques could be applied to determine the molecular geometry, vibrational wavenumbers, and chemical shifts of the compound of interest. Understanding the molecular electrostatic potential and frontier molecular orbitals, as done in paper , would also be essential for predicting the reactivity and interaction of Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate with biological targets.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives is influenced by their molecular structure. Paper discusses the reaction of benzylhydroxylamine with 6-cyanopurines to form pyrimido[5,4-d]pyrimidine derivatives, which undergo further rearrangement under specific conditions. This indicates that the compound of interest may also participate in similar reactions, leading to the formation of new derivatives with potential biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are determined by their molecular structure and substituents. While the papers provided do not directly discuss the properties of Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate, they offer insights into related compounds. For example, paper explores the alkylation reactions of benzothieno[2,3-d]pyrimidines, which could shed light on the chemical behavior of the chloro and benzyl groups in the compound of interest. The solubility, stability, and reactivity of these compounds are key factors that influence their potential use in pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate and its derivatives have shown promising results in antitumor research. One study highlights the synthesis of related compounds, which are potent lipid-soluble inhibitors of mammalian dihydrofolate reductase and display significant activity against certain types of cancer, such as the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).

Synthesis of Novel Compounds

These chemical compounds serve as key intermediates for synthesizing a range of novel pyridothienopyrimidines and pyridothienopyrimidobenzimidazoles, which are useful for creating various fused polyheterocyclic systems with potential biological applications (Bakhite et al., 2005).

Anti-Inflammatory Properties

Research has also explored the anti-inflammatory activities of related thiazolo[3,2-a]pyrimidine derivatives. Certain compounds in this class have demonstrated moderate anti-inflammatory activity, which could lead to the development of new therapeutic agents (Tozkoparan et al., 1999).

Optimization of Biological Properties

Modifications to the pyridine moiety of related molecules have been investigated to enhance their analgesic properties. Such research is crucial for the development of more effective pain relief medications (Ukrainets et al., 2015).

Antihypertensive Activity

Furthermore, derivatives of Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate have been synthesized and tested for their antihypertensive activity. This indicates potential applications in treating high blood pressure (Rana et al., 2004).

Wirkmechanismus

Target of Action

The primary targets of Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate are the mTOR kinase and PI3 kinase . These kinases play a crucial role in cell growth, proliferation, and survival. They are part of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in various diseases, including cancer .

Mode of Action

This compound acts as an inhibitor of mTOR and PI3 kinase . By binding to these kinases, it prevents their activation and subsequent signal transduction. This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, leading to a decrease in cell growth and proliferation .

Biochemical Pathways

The compound affects the PI3K/Akt/mTOR signaling pathway . This pathway is involved in many cellular processes, including cell growth, proliferation, and survival. When the compound inhibits mTOR and PI3 kinase, it disrupts this pathway, leading to altered cellular functions .

Result of Action

The inhibition of mTOR and PI3 kinase by this compound leads to a disruption of the PI3K/Akt/mTOR signaling pathway . This disruption can result in decreased cell growth and proliferation. Therefore, the compound could potentially be used in the treatment of diseases characterized by overactive cell growth and proliferation, such as cancer .

Eigenschaften

IUPAC Name |

benzyl 2,4-dichloro-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine-8-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N3O2/c16-12-11-7-4-8-20(13(11)19-14(17)18-12)15(21)22-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBGTWTYOSAAOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(N=C(N=C2Cl)Cl)N(C1)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701119867 | |

| Record name | Pyrido[2,3-d]pyrimidine-8(5H)-carboxylic acid, 2,4-dichloro-6,7-dihydro-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701119867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate | |

CAS RN |

1665288-67-4 | |

| Record name | Pyrido[2,3-d]pyrimidine-8(5H)-carboxylic acid, 2,4-dichloro-6,7-dihydro-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1665288-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrido[2,3-d]pyrimidine-8(5H)-carboxylic acid, 2,4-dichloro-6,7-dihydro-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701119867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

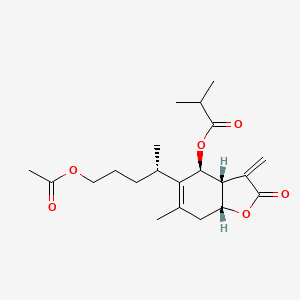

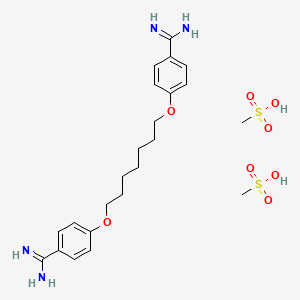

![(1R,3S,4R,5R,6S)-4-Methyl-1,4,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-3-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione](/img/structure/B3028097.png)

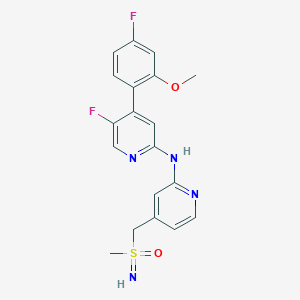

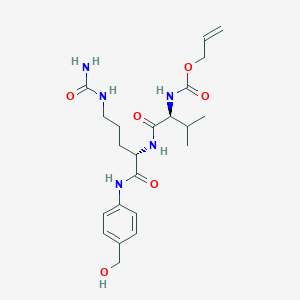

![(2S)-2-[[(3S,6S,11S,14S,17S)-3-(4-aminobutyl)-6-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-2,5,8,13,16-pentaoxo-1,4,7,12,15-pentazabicyclo[15.3.0]icosane-11-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B3028100.png)

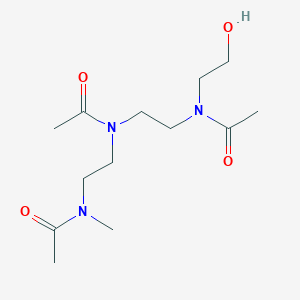

![9H-Fluoren-2-amine, N-[1,1'-biphenyl]-3-yl-9,9-diphenyl-](/img/structure/B3028101.png)

![5,7-Dihydroxy-2-phenyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B3028103.png)

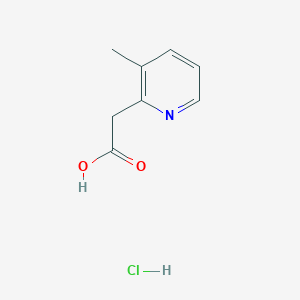

![1-Oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B3028105.png)

![Tert-butyl [trans-3-aminocyclohexyl]carbamate hcl](/img/structure/B3028106.png)